N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1-methyl-1H-indole-3-carboxamide
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Overview
Description
N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1-methyl-1H-indole-3-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole core with a methoxyphenyl group and an oxan-4-yl moiety, making it an interesting subject for chemical and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1-methyl-1H-indole-3-carboxamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The methoxyphenyl group can be introduced through electrophilic substitution reactions, while the oxan-4-yl moiety can be added via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the carboxamide moiety can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole core, particularly at the 3-position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the carboxamide can produce an amine derivative .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For its potential antiviral, anti-inflammatory, and anticancer activities.
Medicine: As a candidate for drug development, particularly for targeting specific enzymes and receptors.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The indole core can form hydrogen bonds with various enzymes and proteins, inhibiting their activity. This compound may also interact with cellular pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole structure.
Serotonin: A neurotransmitter derived from tryptophan, containing an indole moiety.
Uniqueness
N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1-methyl-1H-indole-3-carboxamide is unique due to its combination of a methoxyphenyl group and an oxan-4-yl moiety, which may confer distinct biological activities and chemical properties compared to other indole derivatives .
Properties
Molecular Formula |
C23H26N2O3 |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-1-methylindole-3-carboxamide |
InChI |
InChI=1S/C23H26N2O3/c1-25-15-20(19-5-3-4-6-21(19)25)22(26)24-16-23(11-13-28-14-12-23)17-7-9-18(27-2)10-8-17/h3-10,15H,11-14,16H2,1-2H3,(H,24,26) |
InChI Key |
IUYBOQZUFTXZTA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NCC3(CCOCC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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